molecular formula C15H16FNO2S B4682808 1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide

1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide

Cat. No.: B4682808
M. Wt: 293.4 g/mol
InChI Key: UHYWEIVURHDDHX-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a methanesulfonamide group

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12(13-7-3-2-4-8-13)17-20(18,19)11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYWEIVURHDDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide typically involves the reaction of 2-fluoroaniline with 1-phenylethylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-fluoroaniline+1-phenylethylamine+methanesulfonyl chlorideThis compound\text{2-fluoroaniline} + \text{1-phenylethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-fluoroaniline+1-phenylethylamine+methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl and phenylethyl groups contribute to the compound’s overall binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(1-phenylethyl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(1-phenylethyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide

Uniqueness

1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, making it distinct from its chloro, bromo, and methyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide
Reactant of Route 2
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1-(2-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide

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